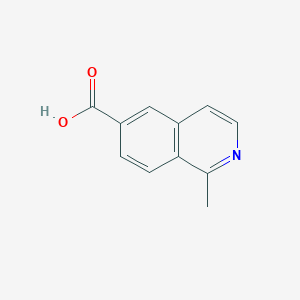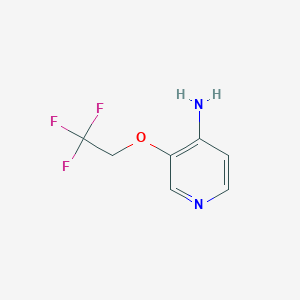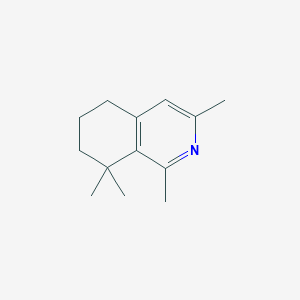
1-(2,3-Dimethylquinoxalin-6-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylquinoxalin-6-yl)methanamine is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₃N₃. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . Quinoxalines are characterized by a fused benzene and pyrazine ring, making them an essential structural unit for both chemists and biochemists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylquinoxalin-6-yl)methanamine typically involves the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds in ethanol or acetic acid . This method, however, has challenges such as long reaction times, high temperatures, and the use of toxic solvents .
Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing environmental impact. Green chemistry approaches, such as using less toxic solvents and recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dimethylquinoxalin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield various amine derivatives .
Scientific Research Applications
(2,3-Dimethylquinoxalin-6-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dimethylquinoxalin-6-yl)methanamine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structural modifications . The compound’s effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to the desired biological outcome .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a fused benzene and pyrazine ring.
Pthalazine: Another nitrogen-containing heterocyclic compound similar to quinoxaline.
Quinazoline: Shares structural similarities with quinoxaline but has different biological activities.
Uniqueness: (2,3-Dimethylquinoxalin-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at the 2 and 3 positions of the quinoxaline ring enhances its stability and reactivity compared to other quinoxaline derivatives .
Properties
CAS No. |
65833-71-8 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2,3-dimethylquinoxalin-6-yl)methanamine |
InChI |
InChI=1S/C11H13N3/c1-7-8(2)14-11-5-9(6-12)3-4-10(11)13-7/h3-5H,6,12H2,1-2H3 |
InChI Key |
RNUKEKRAZXZMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)



![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)







